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Compound of Interest

(S)-(+)-2-Phenylglycine methyl
Compound Name:
ester hydrochloride

Cat. No.: B554969

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of (S)-(+)-2-
Phenylglycine methyl ester hydrochloride, a key chiral building block in synthetic organic
chemistry and drug development. The following sections detail the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive
experimental protocols and workflow visualizations. This document is intended to serve as a
valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a salt of the methyl ester of the non-
proteinogenic amino acid, phenylglycine. Its structure comprises a chiral center, an aromatic
phenyl group, an ester functional group, and an ammonium group. Each of these structural
features gives rise to characteristic signals in different spectroscopic techniques, allowing for
unambiguous identification and structural elucidation.

The relationship between the spectroscopic techniques and the structural information they
provide is illustrated in the diagram below.
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(S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride Structure
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Caption: Relationship between spectroscopic techniques and structural elucidation.

Quantitative Spectral Data

The following tables summarize the expected quantitative data from *H NMR, 3C NMR, IR, and
MS analyses of (S)-(+)-2-Phenylglycine methyl ester hydrochloride. Note that NMR
chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly depending on
the solvent and concentration.

'H NMR Spectral Data (Expected)

Solvent: Deuterium Oxide (D20)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic protons
~7.50 Multiplet 5H
(CeH5s)
~5.20 Singlet 1H Methine proton (a-CH)
) Methyl protons
~3.80 Singlet 3H

(OCHs)

Note: The amine protons (NHs*) are typically broad and may exchange with D20, often not
appearing as a distinct signal.

3C NMR Spectral Data (Expected)

Solvent: Deuterium Oxide (D20)

Chemical Shift (6, ppm) Assignment

~171 Carbonyl carbon (C=0)

~133 Quaternary aromatic carbon (C-ipso)
~130 Aromatic carbons (C-ortho/meta/para)
~129 Aromatic carbons (C-ortho/meta/para)
~128 Aromatic carbons (C-ortho/meta/para)
~58 Methine carbon (a-CH)

~54 Methyl carbon (OCHs)

Infrared (IR) Spectroscopy Data (Expected)
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment

N-H stretch (Ammonium,
3100-2800 Strong, Broad

NHs+)
3050-3020 Medium Aromatic C-H stretch
~1740 Strong C=0 stretch (Ester)
~1600, ~1490 Medium C=C stretch (Aromatic ring)
~1220 Strong C-O stretch (Ester)

Mass Spectrometry (MS) Data (Expected)

lonization Method: Electron lonization (El) on the free base, Phenylglycine methyl ester
(CoH11NO2)

miz Relative Intensity Assighment

165 Moderate [M]* (Molecular lon)
106 Strong [M - COOCHs]*

77 Moderate [CeHs]*

Experimental Protocols

The following are detailed protocols for the spectral analysis of (S)-(+)-2-Phenylglycine
methyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural confirmation.
Materials:

e (S)-(+)-2-Phenylglycine methyl ester hydrochloride
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o Deuterium oxide (D20, 99.9 atom % D)

e NMR tubes (5 mm)

» Pipettes and vials

Procedure:

» Weigh approximately 10-20 mg of the sample into a clean, dry vial.

o Add approximately 0.6-0.7 mL of D20 to the vial.

» Vortex the vial until the sample is fully dissolved.

o Transfer the solution to an NMR tube using a pipette.

e Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

e Acquire the 'H NMR spectrum using standard acquisition parameters. A spectral width of 12
ppm centered at 6 ppm is typically sufficient.

e Acquire the 13C NMR spectrum. A spectral width of 220 ppm is generally used. A proton-
decoupled pulse sequence should be employed to obtain singlets for all carbon signals.

e Process the acquired data (Fourier transform, phase correction, and baseline correction) and
reference the spectra using the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.
Materials:

e (S)-(+)-2-Phenylglycine methyl ester hydrochloride

o Potassium bromide (KBr), IR grade

e Mortar and pestle
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o Pellet press

Procedure (KBr Pellet Method):

Grind a small amount (~1-2 mg) of the sample with approximately 100-200 mg of dry KBr in
an agate mortar.

o Continue grinding until a fine, homogeneous powder is obtained.
o Transfer the powder to the pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.

» Place the KBr pellet in the sample holder of the FT-IR spectrometer.
e Record the spectrum, typically in the range of 4000-400 cm~—1.

e Acquire a background spectrum of air prior to running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and analyze its fragmentation
pattern.

Materials:

(S)-(+)-2-Phenylglycine methyl ester hydrochloride

Methanol (HPLC grade)

Dilute ammonium hydroxide solution

Vials and syringes
Procedure (Electrospray lonization - ESI):

e Prepare a dilute solution of the sample (~1 mg/mL) in methanol.
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o To analyze the free base, a small amount of dilute ammonium hydroxide can be added to the
solution to neutralize the hydrochloride salt.

« Introduce the sample into the ESI source of the mass spectrometer via direct infusion using
a syringe pump at a low flow rate (e.g., 5-10 pL/min).

e Acquire the mass spectrum in positive ion mode. A scan range of m/z 50-500 is typically
adequate.

e The mass spectrum should show the protonated molecule [M+H]* of the free base
(CoH11NO2) at m/z 166.

« If fragmentation data is required, perform a tandem MS (MS/MS) experiment by selecting the
precursor ion at m/z 166 and applying collision-induced dissociation (CID).

Workflow and Data Interpretation

The overall workflow for the spectral analysis of (S)-(+)-2-Phenylglycine methyl ester
hydrochloride is a systematic process of data acquisition and interpretation to confirm the
molecule's identity and purity.
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Caption: General workflow for spectral analysis and structural confirmation.

By combining the data from these three powerful analytical techniques, researchers can
confidently verify the structure, identify functional groups, and determine the molecular weight

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b554969?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

of (S)-(+)-2-Phenylglycine methyl ester hydrochloride, ensuring its suitability for
downstream applications in research and development.

 To cite this document: BenchChem. [Spectral Analysis of (S)-(+)-2-Phenylglycine Methyl
Ester Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554969#s-2-phenylglycine-methyl-ester-
hydrochloride-spectral-analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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